

CLK1 Function in RNA Splicing: A Technical Guide

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Introduction

Cdc2-like kinase 1 (CLK1), a member of the dual-specificity LAMMER kinase family, is a critical regulator of pre-mRNA splicing.[1] This process is fundamental for gene expression, allowing for the production of multiple protein isoforms from a single gene through alternative splicing.[2] CLK1 exerts its primary function through the phosphorylation of serine/arginine-rich (SR) proteins, key components of the spliceosome.[1][3] This phosphorylation event is a pivotal control point, influencing the subcellular localization of SR proteins, their binding to RNA, and ultimately, the selection of splice sites.[1][4] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns are implicated in numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and viral infections, making CLK1 a promising therapeutic target.[5][6][7][8]

This guide provides an in-depth technical overview of CLK1's function in RNA splicing, its regulatory mechanisms, and its role in disease, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action

CLK1's regulatory role in splicing is multifaceted, primarily revolving around its kinase activity directed at splicing factors.





1. Phosphorylation of SR Proteins

CLK1 directly phosphorylates SR proteins, a family of essential splicing factors characterized by a C-terminal domain rich in arginine-serine (RS) dipeptides. This phosphorylation is a key step in modulating their activity.

- Substrate Specificity: Unlike other kinases such as SRPKs which primarily target Arg-Ser repeats, CLK1 exhibits broader specificity. It phosphorylates serine residues within the RS domain and also targets serines adjacent to prolines (Ser-Pro dipeptides).[9][10]
- Hyperphosphorylation: CLK1 is responsible for the "hyperphosphorylated" state of SR proteins observed in the nucleus.[4] This extensive phosphorylation, facilitated by the N-terminal domain of CLK1 which acts as a bridge to the SR protein's RS domain, induces a significant conformational change.[4] This change is often visualized as a mobility shift on an SDS-PAGE gel.[9]
- Functional Impact: This hyperphosphorylation is thought to mobilize SR proteins from their storage sites in nuclear speckles to the spliceosome, where they can engage with premRNA.[4] The phosphorylation status of SR proteins can have both stimulatory and inhibitory effects on their splicing activity, depending on the specific SR protein and the pre-mRNA target.[3]

2. Regulation of Other Splicing Factors

CLK1's influence extends beyond SR proteins to other key components of the splicing machinery.

- U1-70K: CLK1 phosphorylates Ser-226 in the C-terminus of U1-70K, a core protein of the U1 snRNP complex that recognizes the 5' splice site.[11] This phosphorylation event is critical for early spliceosome assembly. It releases U1-70K from subnuclear granules and breaks intramolecular inhibitory contacts, allowing its RNA recognition motif (RRM) to bind to SR proteins like SRSF1, thereby stabilizing the U1 snRNP at the 5' splice site.[11]
- SPF45 (Splicing Factor 45): CLK1 can directly phosphorylate the non-SR splicing factor SPF45 on multiple serine residues.[12] This regulation is complex, with phosphorylation at different sites leading to both positive and negative effects on SPF45's ability to promote



exon skipping.[12] Furthermore, CLK1 activity stabilizes the SPF45 protein by protecting it from proteasome-dependent degradation.[12]

Regulation of CLK1 Activity

CLK1 activity is tightly controlled through a sophisticated network of autoregulation and interplay with other kinases.

1. Autoregulation via Alternative Splicing

CLK1 gene expression is itself regulated by alternative splicing, creating a feedback loop. The CLK1 pre-mRNA can undergo skipping of exon 4, which encodes part of the kinase domain.[2] [3]

- Inactive Isoform: The exclusion of exon 4 leads to a truncated, catalytically inactive protein variant (CLK1T).[2][13][14]
- Regulatory Control: The balance between the full-length (active) and truncated (inactive) isoforms is controlled by the very SR proteins that CLK1 phosphorylates. For instance, TRA2α and TRA2β promote the inclusion of exon 4, thereby increasing active CLK1 levels, while SRSF3, SRSF10, and SRSF12 promote its skipping.[3][15] The activity of these repressor SR proteins is, in turn, dependent on their phosphorylation by CLK1, establishing a homeostatic autoregulatory mechanism.[3][15] Environmental stressors like heat shock can rapidly shift this balance towards the production of full-length, active CLK1.[2]

2. Interaction with SRPK1 Kinase

CLK1 engages in a symbiotic relationship with another major SR protein kinase, SRPK1, to ensure precise control over splicing.

- SR Protein Release: While CLK1 is efficient at binding and phosphorylating SR proteins, it lacks a mechanism for their subsequent release, which would effectively sequester and inactivate the splicing factors.[10][16]
- The SRPK1 Solution: SRPK1 interacts with the N-terminus of CLK1. This interaction
 facilitates the release of the phosphorylated SR protein from CLK1, allowing it to participate
 in splicing.[10][16] This kinase-kinase interaction ensures that SR proteins are not only



activated by phosphorylation but are also made available to the spliceosome in a regulated manner.

Signaling Pathways and Cellular Roles

The regulatory network controlled by CLK1 is central to cellular function, particularly in processes requiring dynamic changes in gene expression.

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Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.

CLK1 is also deeply integrated with the cell cycle. Its expression and activity fluctuate during cell cycle progression, and it regulates the alternative splicing of numerous genes critical for mitosis and cell cycle control.[17] Inhibition of CLK1 can lead to significant defects in mitosis, resulting in cell cycle arrest or apoptosis, highlighting its essential role in cellular proliferation. [17][18]

Role in Disease and Therapeutic Potential

Given its central role in regulating gene expression, it is not surprising that aberrant CLK1 activity is linked to several human diseases.

- Cancer: CLK1 is overexpressed in various cancers, including gastric, prostate, and breast
 cancer.[7][8] By altering the splicing of key oncogenes and tumor suppressors, CLK1 can
 promote tumor growth, metastasis, and resistance to therapy.[19][20] Consequently,
 inhibiting CLK1 is an emerging anti-cancer strategy.
- Neurodegenerative Diseases: In Alzheimer's disease, CLK1 is implicated in the aberrant splicing and phosphorylation of the tau protein, a key factor in disease pathology.[5][6]
 Inhibition of CLK1 is being explored as a potential therapeutic approach to correct these defects.
- Viral Infections: Many viruses, including influenza A and HIV-1, hijack the host cell's splicing machinery to process their own genetic material and replicate efficiently.[5][21] CLK1 has



been identified as a critical host factor for the replication of these viruses, making it an attractive target for host-directed antiviral therapies.[21][22]

Quantitative Data Summary

Table 1: Inhibitory Activity of Compounds against CLK Family Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against CLK1 and related kinases.

Compound	CLK1 IC50 (nM)	CLK2 IC50 (nM)	Notes	Reference(s)
TG003	10 - 20	-	Selectively inhibits CLK1 and CLK4.	[20][21]
KH-CB19	20	-	Highly specific and potent inhibitor of CLK1/CLK4.	[6][21]
Leucettamine B	15	-	Potent inhibitor of CLK1, DYRK1A, and DYRK2.	[6]
Cpd-1	16	45	CLK family inhibitor.	[20]
Cpd-2	1.1	2.4	Potent and selective CLK1/CLK2 inhibitor.	[20]
Cpd-3	1.1	2.1	Potent and selective CLK1/CLK2 inhibitor.	[20]



Table 2: Regulation of Endogenous CLK1 Exon 4 Splicing by SR Proteins

This table outlines the effect of overexpressing various SR proteins on the inclusion of CLK1's catalytic exon 4 in HCT116 cells. The Percent Spliced In (PSI) value indicates the proportion of transcripts that include the exon.

SR Protein Overexpressed	Effect on Exon 4	Classification	Reference(s)
TRA2β	Increased Inclusion	Activator	[3][15]
TRA2α	Increased Inclusion	Activator	[3][15]
SRSF4, 5, 7, 8, 9	Increased Inclusion	Activators	[3][15]
SRSF3	Increased Skipping	Repressor	[3][15]
SRSF10	Increased Skipping	Repressor	[3][15]
SRSF12	Increased Skipping	Repressor	[3][15]

Experimental Protocols CLK1 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a common method to measure the kinase activity of purified CLK1 and to assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

A. Materials:

- Recombinant human CLK1 enzyme (e.g., Promega, V4056)[23]
- Substrate (e.g., Native Swine Myelin Basic Protein, MBP)[24]
- ADP-Glo™ Kinase Assay Kit (Promega, V9101), containing:[23]

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- ADP-Glo™ Reagent
- Kinase Detection Reagent
- ATP
- ADP
- Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1 mg/ml BSA)
- DTT (1mM final concentration)
- CLK1 inhibitor compound or DMSO (vehicle control)
- White, opaque 96-well or 384-well plates
- B. Workflow Diagram:

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Prepare Reagents\n- Dilute CLK1 Enzyme\n- Dilute Substrate (MBP) & ATP\n- Dilute Inhibitor Compounds"]; step2 [label="2. Set up Kinase Reaction\n- Add Buffer, Inhibitor/DMSO\n- Add Enzyme\n- Initiate with Substrate/ATP Mix", fillcolor="#FFFFFF"]; step3 [label="3. Incubate\n- 30-60 minutes at 30°C\n(CLK1 phosphorylates MBP, ATP -> ADP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Terminate & Deplete ATP\n- Add ADP-Glo™ Reagent", fillcolor="#FFFFFF"]; step5 [label="5. Incubate\n- 40 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step6 [label="6. Convert ADP to ATP & Detect\n- Add Kinase Detection Reagent\n(ADP -> ATP -> Light)", fillcolor="#FFFFFF"]; step7 [label="7. Incubate\n- 30-60 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step8 [label="8. Read Luminescence\n- Use a plate-reading luminometer", fillcolor="#4285F4", fontcolor="#FFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Caption: Workflow for a luminescence-based CLK1 kinase assay.

C. Detailed Procedure:

- Reagent Preparation:
 - Prepare Kinase Reaction Buffer and add DTT just before use.
 - Thaw CLK1 enzyme, substrate, and ATP on ice.
 - Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for CLK1.
 - Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer with DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.[25]

Kinase Reaction:

- Add inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.
- Add diluted CLK1 enzyme to all wells except the "no enzyme" negative control.
- Initiate the reaction by adding the 2X Substrate/ATP mix. The final reaction volume is typically 5-25 μL.
- Incubation: Incubate the plate at 30°C for 45-60 minutes.[25]
- Signal Generation:
 - Equilibrate the plate to room temperature.
 - Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.



- Add a 2x volume of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to CLK1 activity.[26]

In Vitro Splicing Assay

This protocol provides a general framework for assessing the splicing of a specific pre-mRNA substrate in the presence of nuclear extracts, which contain CLK1 and other essential splicing factors.

A. Materials:

- HeLa cell nuclear extract (or S100 extract supplemented with SR proteins)[27]
- Radiolabeled pre-mRNA substrate (e.g., transcribed in vitro with $[\alpha^{-32}P]UTP$)
- Splicing Reaction Buffer (containing ATP, MgCl₂, and other salts)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- RNA loading dye
- Urea-polyacrylamide gel (denaturing)
- B. Workflow Diagram:

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fillcolor="#FFFFF"]; step3 [label="3. Incubate\n- Typically 1-2 hours at 30°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Stop Reaction & Isolate RNA\n-Add Proteinase K to digest proteins\n- Perform Phenol/Chloroform extraction\n- Precipitate RNA with ethanol", fillcolor="#FFFFFF"]; step5 [label="5. Analyze RNA Products\n- Resuspend RNA in loading dye\n- Separate products on a denaturing\nurea-polyacrylamide gel", fillcolor="#FFFFFF"]; step6 [label="6. Visualize Results\n- Expose gel to phosphor screen\nor X-ray film (Autoradiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Caption: General workflow for an in vitro pre-mRNA splicing assay.

C. Detailed Procedure:

- Reaction Setup:
 - On ice, combine the nuclear extract, splicing buffer, ATP, and water in a microfuge tube.
 - If testing inhibitors or recombinant proteins (like CLK1), add them at this stage and preincubate as needed.
- Splicing Reaction:
 - Initiate the reaction by adding the ³²P-labeled pre-mRNA substrate.
 - Incubate the reaction at 30°C for the desired time course (e.g., 0, 30, 60, 120 minutes).
- RNA Purification:
 - Stop the reaction by adding Proteinase K and incubating for 15-30 minutes to digest proteins.
 - Extract the RNA using a phenol:chloroform wash to remove all protein components.



- Precipitate the RNA from the aqueous phase using ethanol and a salt (e.g., sodium acetate).
- Wash the RNA pellet with 70% ethanol and air dry briefly.
- Analysis:
 - Resuspend the RNA pellet in a denaturing formamide-based loading dye.
 - Heat the samples to denature the RNA.
 - Load the samples onto a denaturing urea-polyacrylamide gel.
 - Run the gel to separate the RNA species based on size (pre-mRNA, mRNA, lariat intron, exons).
 - Visualize the radiolabeled RNA by exposing the dried gel to a phosphor screen or X-ray film (autoradiography).[27]

Conclusion

CLK1 is a master regulator of RNA splicing, acting through the phosphorylation of SR proteins and other key splicing factors to control splice site selection and modulate gene expression. Its activity is intricately controlled by autoregulatory alternative splicing and its interaction with other kinases like SRPK1. The profound impact of CLK1 on cellular processes such as cell cycle progression, and its dysregulation in major diseases, has established it as a high-value target for therapeutic intervention. The continued development of specific CLK1 inhibitors and a deeper understanding of its complex regulatory networks will be crucial for translating this knowledge into effective treatments for cancer, neurodegenerative disorders, and viral diseases.

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